molecular formula C19H19ClFNOS2 B2571314 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1797562-71-0

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No. B2571314
CAS RN: 1797562-71-0
M. Wt: 395.94
InChI Key: XDRRFMKCOVOQLF-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a chemical compound that belongs to the thiazepine class of drugs. It has been studied extensively for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

Research on derivatives with chlorophenyl and fluorophenyl groups, such as the synthesis of compounds for anti-inflammatory activity, showcases the interest in exploring these compounds for therapeutic purposes. For example, derivatives synthesized for evaluating their anti-inflammatory activity using the carrageenan-induced paw edema test in rats demonstrate the potential of these compounds in pharmacology (Karande & Rathi, 2017).

Structural Characterization and Reactivity Studies

Structural characterization and reactivity studies of compounds containing chlorophenyl and fluorophenyl groups provide insights into their chemical properties and potential applications. For instance, the synthesis and structural characterization of isostructural thiazoles with these groups highlight the methodologies used in determining molecular structure and potential for material science applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Activities

Compounds featuring chlorophenyl and fluorophenyl moieties have been evaluated for their antimicrobial and antifungal activities. This line of research is crucial for developing new therapeutic agents. A study on substituted benzo[d]thiazole amides demonstrated their effectiveness against various bacterial and fungal strains, suggesting their potential in addressing antimicrobial resistance (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Dynamics and Quantum Chemical Studies

Exploring the corrosion inhibition performances of compounds with similar moieties against the corrosion of metal surfaces through density functional theory (DFT) calculations and molecular dynamics simulations indicates the broad application of these compounds beyond pharmacology, including materials science and engineering (Kaya et al., 2016).

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNOS2/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-24-18)19(23)13-25-15-7-5-14(21)6-8-15/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRRFMKCOVOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone

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